Boc-Aminooxy-PEG2 is a specialized chemical compound characterized by the presence of a t-butyloxycarbonyl (t-Boc) protected aminooxy group linked to a polyethylene glycol (PEG) backbone. This compound is primarily used as a linker in bioconjugation applications, facilitating the formation of stable amide bonds with primary amines. Its full chemical formula is C₁₁H₂₁N₃O₇, and it has a molecular weight of approximately 277.30 g/mol. The compound is classified as a PEG derivative, which enhances its solubility and biocompatibility, making it suitable for various scientific applications, particularly in drug delivery systems and peptide synthesis .
The synthesis of Boc-Aminooxy-PEG2 typically involves several steps, starting from the preparation of the PEG derivative. The general procedure includes:
This multi-step synthesis allows for high purity and specificity in producing Boc-Aminooxy-PEG2, which is critical for its application in bioconjugation .
Boc-Aminooxy-PEG2 features a linear structure with a t-butyloxycarbonyl-protected aminooxy group attached to a polyethylene glycol backbone. The structural representation can be summarized as follows:
The primary chemical reaction involving Boc-Aminooxy-PEG2 is the formation of amide bonds between its terminal carboxylic acid and primary amines. This reaction can be catalyzed by coupling agents such as:
These coupling agents facilitate the activation of the carboxylic acid, allowing it to react efficiently with amines to form stable amide linkages, which are essential for creating bioconjugates .
The mechanism of action for Boc-Aminooxy-PEG2 revolves around its ability to form stable conjugates with biomolecules through the following steps:
This mechanism allows Boc-Aminooxy-PEG2 to serve as an effective linker in various applications, enhancing drug delivery and targeting capabilities .
Boc-Aminooxy-PEG2 has diverse applications in scientific research and development:
Boc-Aminooxy-PEG2 is a specialized bifunctional linker compound with the chemical formula C₉H₁₉NO₅ and a molecular weight of 221.25 g/mol [2]. Its structure comprises three key components:
The canonical SMILES representation is O=C(OC(C)(C)C)NOCCOCCO
, clearly depicting the Boc carbonyl (O=C), the tert-butyl group (OC(C)(C)C), the aminooxy linkage (NO), and the PEG2 chain (CCOCCO) [2]. This architecture enables precise two-stage bioconjugation: the Boc group is removed under mild acid conditions (e.g., trifluoroacetic acid), liberating the nucleophilic aminooxy group for oxime ligation with carbonyl-containing biomolecules [3] [4]. Variants include Boc-Aminooxy-PEG2-amine (terminal NH₂ group; CAS 252378-69-1) and Boc-Aminooxy-PEG2-acid (terminal COOH; CAS 2098983-14-1), broadening its utility in synthesizing proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and peptide modifications [3] [4] [6].
Table 1: Structural Variants of Boc-Aminooxy-PEG2
Compound Name | CAS Number | Terminal Functional Group | Molecular Formula |
---|---|---|---|
Boc-Aminooxy-PEG2 | 1807503-86-1 | Aminooxy (Boc-protected) | C₉H₁₉NO₅ |
t-Boc-Aminooxy-PEG2-amine | 252378-69-1 | Amine (-NH₂) | C₁₁H₂₄N₂O₅ |
t-Boc-Aminooxy-PEG2-CH₂CO₂H | 2098983-14-1 | Carboxylic acid (-COOH) | C₁₀H₁₉NO₇ |
The emergence of Boc-Aminooxy-PEG2 reflects a broader evolution in linker technology, driven by the need for improved bioconjugation strategies in drug development. Early PEG linkers (1970s-1990s) primarily addressed solubility and pharmacokinetics but lacked orthogonally protected functional groups [1]. The introduction of heterobifunctional PEGs in the 2000s enabled sequential, chemoselective reactions. Boc-Aminooxy-PEG2 exemplifies this advance by combining:
This design synergy proved critical for complex therapeutic modalities. For example, in PROTAC synthesis, Boc-Aminooxy-PEG2 linkers connect E3 ligase ligands to target protein binders, leveraging the PEG spacer’s length to facilitate ternary complex formation essential for ubiquitin-mediated degradation [2] [6]. Similarly, ADC developers utilize it to attach toxins to oxidized antibody glycans, achieving homogeneous drug-antibody ratios [5].
The Boc group is indispensable for handling aminooxy compounds due to the inherent nucleophilicity and oxidative instability of free aminooxy groups (-O-NH₂). Boc protection (-O-NH-Boc) mitigates three key challenges:
Table 2: Stability and Deprotection Profile of Boc-Aminooxy Group
Condition | Stability | Notes |
---|---|---|
Acidic Cleavage | Unstable | TFA, HCl (gaseous/aq.), p-TsOH; Scavengers (e.g., anisole) prevent tert-butyl cation side reactions [1]. |
Base Treatment | Stable | Tolerant to pyridine, triethylamine, t-BuOK; compatible with Fmoc deprotection [1]. |
Nucleophiles | Stable | Resists amines (NH₃, RNH₂), alkoxides (NaOCH₃), enolates [1]. |
Reduction/Oxidation | Stable | Unaffected by NaBH₄, H₂/catalysts; oxidants (KMnO₄, RCOOOH) [1]. |
The Boc group’s stability under diverse conditions permits its use in complex syntheses. For instance, chemoselective mono-Boc protection of aminooxy groups is achievable using catalysts like hexafluoroisopropanol (HFIP) or HClO₄-SiO₂ under solvent-free conditions [1]. Post-conjugation, Boc deprotection liberates the aminooxy group quantitatively, enabling high-yield oxime ligations crucial for bioconjugate efficacy [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: